2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

説明

Historical Context and Discovery

The development of this compound emerges from the broader historical context of quinoxaline chemistry, which has evolved significantly since the mid-twentieth century. Quinoxaline derivatives gained prominence during this period as researchers began to recognize their pronounced biological activities, particularly their antibacterial properties. The systematic exploration of quinoxaline compounds intensified as scientists sought to develop new therapeutic agents with enhanced efficacy and reduced resistance profiles.

The specific compound under examination represents a convergence of two important chemical developments: the advancement of quinoxaline-2,3-dione chemistry and the incorporation of sulfonyl chloride functionality into heterocyclic systems. The quinoxaline-2,3-dione core structure has been recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The addition of sulfonyl chloride functionality at the 6-position creates a reactive intermediate that bridges the gap between fundamental quinoxaline chemistry and practical synthetic applications.

Historical records indicate that the synthetic methodology for producing this compound involves the systematic functionalization of quinoxaline-2,3-dione precursors. The development of efficient synthetic routes has been crucial for making this compound accessible for research and potential commercial applications. The compound's emergence reflects the ongoing evolution of heterocyclic chemistry, where researchers continuously seek to enhance the functional diversity of established scaffolds through strategic chemical modifications.

Structural Classification within Heterocyclic Chemistry

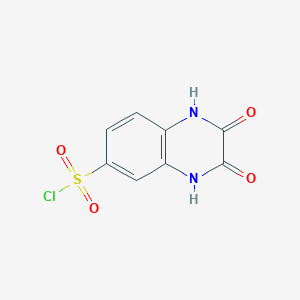

This compound belongs to the benzodiazine class of heterocyclic compounds, specifically falling within the quinoxaline family. The structural architecture of this compound represents a complex integration of multiple functional elements that define its chemical behavior and biological activity profile. The core quinoxaline structure features nitrogen atoms positioned at the 1- and 4-positions of the heterocyclic nucleus, creating a bicyclic system formed by the fusion of benzene and pyrazine rings.

The compound's molecular formula, represented as C₈H₅ClN₂O₄S, reveals the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This composition reflects the integration of the quinoxaline core with additional functional groups that significantly modify its chemical properties. The molecular weight of 260.65 grams per mole indicates a moderately sized organic molecule with substantial functional complexity.

The structural features can be systematically categorized into three primary components: the quinoxaline heterocyclic core, the dioxo functionality at positions 2 and 3, and the sulfonyl chloride substituent at position 6. The quinoxaline core provides the fundamental aromatic character and nitrogen-containing heterocyclic properties that are characteristic of this compound class. The dioxo groups contribute to the compound's electron-withdrawing character and potential for hydrogen bonding interactions. The sulfonyl chloride group introduces significant reactivity and serves as a key functional handle for further chemical transformations.

The compound exists in a tetrahydro form, indicating saturation of the pyrazine ring within the quinoxaline system. This structural modification affects the electronic properties and three-dimensional conformation compared to fully aromatic quinoxaline derivatives. The spatial arrangement of functional groups creates specific binding sites and reactive centers that determine the compound's interaction with biological targets and synthetic reagents.

Nomenclature Systems and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound is officially recognized under several naming systems, each emphasizing different aspects of its molecular structure. The primary Chemical Abstracts Service designation assigns the registry number 952-10-3, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems generate various acceptable names for this compound, reflecting different approaches to systematic naming. The compound may be referenced as 6-quinoxalinesulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-, emphasizing the quinoxaline core with positional descriptors for the functional groups. Another accepted designation describes it as 2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride, highlighting the dihydro character and dioxo substitution pattern.

The compound's identity is further established through specific structural identifiers including the International Chemical Identifier string and the International Chemical Identifier Key. The InChI designation, InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13), provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding InChI Key, VJHXFHCNOUEKQY-UHFFFAOYSA-N, serves as a shortened hash identifier for database applications.

Synonymous names found in chemical literature include 2,3-dihydroxyquinoxaline-6-sulfonyl chloride and 6-chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione, demonstrating the flexibility in describing the compound's tautomeric forms and functional group arrangements. These alternative names often reflect different perspectives on the compound's predominant chemical form or emphasize specific functional aspects relevant to particular applications.

Significance in Quinoxaline Chemistry

The significance of this compound within quinoxaline chemistry extends across multiple dimensions of chemical research and application development. This compound represents a strategic intermediate that bridges fundamental quinoxaline chemistry with practical synthetic methodology, serving as a versatile building block for the construction of more complex molecular architectures. Its role as a sulfonylating agent positions it as a valuable tool in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds.

The compound's significance is particularly evident in its contribution to the synthesis of bioactive quinoxaline derivatives. Research has demonstrated that this compound can be readily converted to various sulfonamide derivatives through reaction with nucleophilic partners such as hydrazine hydrate, generating compounds with enhanced biological activity profiles. The synthetic accessibility of such derivatives expands the chemical space available for drug discovery efforts targeting various therapeutic areas.

From a mechanistic perspective, the compound serves as an important model system for understanding the reactivity patterns of functionalized quinoxalines. The presence of both electron-withdrawing dioxo groups and the highly reactive sulfonyl chloride functionality creates a unique electronic environment that influences reaction outcomes and selectivity patterns. This electronic complexity makes the compound valuable for fundamental studies of heterocyclic chemistry and reaction mechanism elucidation.

The compound's role in antibacterial agent development represents another dimension of its significance within quinoxaline chemistry. Research has identified this compound as an inhibitor of bacterial gyrase enzyme, highlighting its potential as a lead compound for antibiotic development. This biological activity, combined with its synthetic accessibility, positions the compound as a valuable starting point for medicinal chemistry programs focused on addressing bacterial resistance challenges.

Furthermore, the compound contributes to the broader understanding of structure-activity relationships within the quinoxaline family. The specific substitution pattern and functional group combination provide insights into how structural modifications affect biological activity, synthetic reactivity, and physicochemical properties. These insights inform the rational design of next-generation quinoxaline derivatives with optimized profiles for specific applications.

特性

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHXFHCNOUEKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407238 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-10-3 | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material and Initial Synthesis

The synthesis begins with o-phenylenediamine as the key starting material. This compound undergoes a condensation reaction with oxalic acid in the presence of hydrochloric acid (HCl) to form quinoxaline-2,3(1H,4H)-dione (also known as compound 1). This intermediate is a white solid with a high yield (~91.5%) and a melting point above 300 °C, indicating high purity and stability.

Chlorosulfonation to Form the Sulfonyl Chloride

The critical step to obtain 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (compound 2) involves the chlorosulfonation of quinoxaline-2,3-dione:

- Reagents: Excess chlorosulfonic acid (ClSO3H)

- Conditions: The quinoxaline-2,3-dione (1.90 g, 10 mmol) is added portion-wise to chlorosulfonic acid (2 mL, 3 mmol) at a temperature range of 65–90 °C over 3 hours.

- Workup: After completion, the reaction mixture is cooled to room temperature and poured slowly onto an ice/water mixture to precipitate the product.

- Isolation: The precipitate is collected by filtration, washed with water, dried, and then crystallized from a benzene/petroleum ether (40–60 °C) mixture to yield the sulfonyl chloride as a yellowish-white solid.

- Yield: Approximately 75%

- Melting Point: 280 °C (decomposes)

This method is consistent across multiple studies and is considered the standard approach for preparing this sulfonyl chloride derivative.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | o-Phenylenediamine + Oxalic acid | HCl, reflux | Quinoxaline-2,3(1H,4H)-dione (compound 1) | 91.5 | White solid, m.p. > 300 °C |

| 2 | Compound 1 + Chlorosulfonic acid | 65–90 °C, 3 h, ice quench | This compound (compound 2) | 75 | Yellowish-white solid, m.p. 280 °C (decomp.) |

Analytical and Characterization Data

Research Findings and Notes

- The chlorosulfonation step is critical and must be carefully controlled to avoid overreaction or decomposition.

- The product serves as a key intermediate for further nucleophilic substitution reactions, such as with amines or hydrazine hydrate, enabling the synthesis of various quinoxaline derivatives with biological activity.

- The method is reproducible and scalable, making it suitable for both laboratory and industrial applications.

- Safety precautions are necessary due to the corrosive nature of chlorosulfonic acid and the reactive sulfonyl chloride group.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | o-Phenylenediamine |

| Intermediate | Quinoxaline-2,3(1H,4H)-dione |

| Key Reagent | Chlorosulfonic acid |

| Reaction Temperature | 65–90 °C |

| Reaction Time | 3 hours |

| Workup | Ice/water quench, filtration, washing |

| Purification | Crystallization from benzene/petroleum ether |

| Yield | 75% |

| Physical State | Yellowish-white solid |

| Melting Point | 280 °C (decomposes) |

| Storage | Inert atmosphere, 2–8 °C |

This detailed synthesis route and characterization data provide a comprehensive guide for the preparation of This compound , supported by multiple peer-reviewed studies and chemical databases. The method is robust, well-established, and forms the foundation for further chemical modifications in quinoxaline-based research and pharmaceutical development.

科学的研究の応用

Medicinal Chemistry

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is utilized in the synthesis of various bioactive compounds. Its ability to act as a sulfonylating agent makes it valuable in developing new pharmaceuticals. The compound has been studied for its potential anti-cancer properties due to its interaction with biological targets involved in cell proliferation and apoptosis.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel quinoxaline derivatives that exhibited significant anti-tumor activity against specific cancer cell lines .

Proteomics Research

In proteomics, this compound serves as a reagent for labeling proteins and peptides. It is particularly useful in the identification of sulfonylated biomolecules through mass spectrometry.

Application Example : A study demonstrated the effectiveness of this compound in modifying cysteine residues in proteins, enhancing detection sensitivity during mass spectrometric analysis .

Chemical Synthesis

The compound is employed as an intermediate in organic synthesis pathways. Its unique structure allows for various chemical transformations leading to the formation of complex molecules.

Synthesis Pathway Example :

| Reaction Type | Starting Material | Product |

|---|---|---|

| Sulfonylation | Quinoxaline | Sulfonylated Quinoxaline Derivative |

This reaction showcases how the compound can be used to introduce sulfonyl groups into quinoxaline structures, which are essential for developing new materials and pharmaceuticals .

Data Table: Comparison of Applications

作用機序

The mechanism of action of compounds derived from 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For example, derivatives designed as PARP-1 inhibitors work by binding to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells, thereby inducing cell death . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Structural Differences: Features a benzo[cd]indole core instead of a quinoxaline ring.

- Synthesis: Prepared by reacting 2-oxo-1,2-dihydrobenzo[cd]indole with chlorosulfonic acid at 0°C (38% yield), indicating lower thermal stability compared to the quinoxaline derivative .

- Reactivity : The indole ring’s electron-rich nature may alter sulfonation kinetics and regioselectivity.

Dichloroquinoxaline Derivatives (e.g., 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline)

- Structural Modifications : Chlorination at positions 2 and 3 replaces the dioxo groups, eliminating carbonyl functionalities.

- Impact on Properties :

Phthalimide Sulfonamide Derivatives

- Core Structure: Phthalimide (1,3-dioxo-isoindole) vs. quinoxaline-dione.

- Functionalization : Nitrate ester substituents linked via methyl or aryl spacers.

- Toxicity Profile: Mutagenicity varies (0–4,803 revertants/μmol in Ames tests), suggesting structural modifications (e.g., meta-substitution) reduce genotoxicity .

Methyl-Substituted Quinoxaline Sulfonyl Chlorides

- Examples : 1,4-Dimethyl and 7-methyl derivatives (CAS 841275-84-1 and BD183933).

- Synthesis: Methyl groups at positions 1,4, or 7 alter sulfonation regiochemistry. For example, 6-methylquinoxaline-2,3-dione yields 7-sulfonyl chloride, while 5-methyl derivatives produce mixtures of 6- and 7-substituted products .

- Stability : Methyl groups may enhance stability (storage at 2–8°C under inert atmosphere) compared to the parent compound .

Physicochemical and Functional Comparisons

生物活性

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS No. 952-10-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of quinoxaline derivatives. The process begins with the reaction of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione, which is subsequently treated with chlorosulfonic acid to produce the desired sulfonyl chloride derivative .

| Property | Value |

|---|---|

| Chemical Formula | C₈H₅ClN₂O₄S |

| Molecular Weight | 260.66 g/mol |

| Appearance | Yellowish-white solid |

| Melting Point | Decomposes above 280°C |

| Density | 1.649 g/cm³ |

PARP-1 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The assessment of its inhibitory activity revealed IC₅₀ values ranging from 2.31 to 57.35 nM across various derivatives, demonstrating significant potency compared to the standard drug Olaparib .

Table 1: PARP-1 Inhibition Data

| Compound | IC₅₀ (nM) | Relative Activity to Olaparib |

|---|---|---|

| This compound | 12.86 | 3-fold less |

| Compound with Pyrazole Ring | 3.05 | 1.5-fold higher |

| Olaparib | 4.40 | Reference |

Cell Cycle and Apoptosis

Further investigations into the cellular effects of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-436. Treatment with the compound at its IC₅₀ concentration resulted in a notable increase in G2/M phase cells and slight increases in early and late apoptotic populations .

Table 2: Cell Cycle Analysis Results

| Treatment | G2 Phase (%) | Sub-G1 Phase (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|---|

| Control | 25.12 | 1.76 | 0.14 | 0.98 |

| Compound Treated | 30.39 | 1.66 | 0.27 | 1.02 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicated that it exhibits significant inhibitory effects on bacterial strains by targeting DNA gyrase .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Precursor | Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-quinoxaline-2,3-dione | Chlorosulfonic acid | 65–90 | 3 | 75 | |

| 3-methylquinoxalin-2(1H)-one | Chlorosulfonic acid | N/R | N/R | N/R |

Key Considerations:

- Slow addition of chlorosulfonic acid minimizes side reactions (e.g., over-sulfonation).

- Temperature control is critical to avoid decomposition (>90°C may degrade the product) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- X-ray crystallography : Determines molecular geometry (e.g., bond angles, dihedral angles). For related quinoxalines, C–S bond lengths in sulfonyl groups range from 1.76–1.80 Å .

- NMR spectroscopy : Key signals include sulfonyl chloride protons (δ 7.5–8.5 ppm) and quinoxaline backbone protons .

- Elemental analysis : Validates stoichiometry (e.g., %C, %N, %S).

- Melting point : Decomposition observed near 280°C .

Q. Table 2: Structural Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | C–S bond length: 1.78 Å | |

| 1H NMR | Aromatic protons at δ 7.8–8.2 ppm |

Advanced: How can reaction yields be optimized while minimizing side products?

Answer:

- Controlled reagent addition : Gradual introduction of chlorosulfonic acid reduces exothermic side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization .

- Quenching protocol : Immediate ice-water quenching prevents hydrolysis of the sulfonyl chloride group .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization enhances purity .

Common Side Reactions:

- Over-sulfonation : Occurs at elevated temperatures or prolonged reaction times.

- Hydrolysis : Moisture exposure converts sulfonyl chloride to sulfonic acid.

Advanced: How to resolve contradictions in reported spectral or melting point data?

Answer:

Discrepancies may arise from:

Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect melting points .

Impurity profiles : Unpurified samples may show broadened NMR peaks or shifted m.p.

Instrument calibration : Cross-validate data with internal standards (e.g., DSC for m.p.).

Example:

- reports decomposition at 280°C, while other sulfonyl chlorides (e.g., 4-chloro-3-quinolinesulfonyl chloride) decompose at lower temps (~250°C) . This suggests thermal stability is structure-dependent.

Advanced: What strategies enable regioselective functionalization of this sulfonyl chloride?

Answer:

- Nucleophilic substitution : React with amines/hydrazides to form sulfonamides or sulfonohydrazides (e.g., synthesis of antibacterial hydrazones) .

- Protecting groups : Use temporary blocking groups (e.g., Boc) to direct reactivity to the sulfonyl chloride site.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., charge distribution on the quinoxaline ring) .

Case Study:

- Reaction with hydrazine derivatives yields 6-sulfonohydrazide intermediates, which are precursors for antimicrobial agents .

Basic: What are critical stability considerations for handling and storage?

Answer:

- Moisture sensitivity : Store under inert atmosphere (argon) with desiccants.

- Thermal stability : Avoid temperatures >200°C to prevent decomposition .

- Light exposure : Protect from UV light to prevent photodegradation.

Safety Protocol:

- Use fume hoods and PPE (gloves, goggles) due to corrosive chlorosulfonic acid residues .

Advanced: How does this compound compare structurally to biologically active quinoxaline derivatives?

Answer:

- CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) : Shares the quinoxaline-dione core but lacks sulfonyl chloride, instead featuring cyano/nitro groups for AMPA receptor antagonism .

- PARP-1 inhibitors : Derivatives with sulfonamide groups show enhanced binding affinity due to hydrogen-bonding interactions .

Q. Table 3: Structural and Functional Comparisons

| Compound | Key Functional Groups | Biological Activity | Reference |

|---|---|---|---|

| Target compound | Sulfonyl chloride | Synthetic intermediate | |

| CNQX | Cyano, nitro | AMPA receptor antagonist |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。